Cas no 941939-53-3 (2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide)

2-(4-Benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide is a synthetic organic compound featuring a benzylpiperidine core linked to a 4-methyl-2-nitrophenyl group via an oxoacetamide bridge. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active molecules. The presence of the benzylpiperidine moiety may confer binding affinity for certain biological targets, while the nitro and methyl substituents on the phenyl ring could influence electronic and steric properties. The compound’s well-defined molecular framework allows for precise modifications, making it a valuable scaffold for drug discovery and biochemical research. Its stability and synthetic accessibility further enhance its applicability in experimental and industrial settings.
2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide structure
941939-53-3 structure
Product Name:2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide
CAS No:941939-53-3
MF:C21H23N3O4
MW:381.425025224686
CID:5460325
Update Time:2025-09-28

2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Methyl-2-nitrophenyl)-α-oxo-4-(phenylmethyl)-1-piperidineacetamide
    • 2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide
    • Inchi: 1S/C21H23N3O4/c1-15-7-8-18(19(13-15)24(27)28)22-20(25)21(26)23-11-9-17(10-12-23)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,25)
    • InChI Key: AIPSZQFNKZXFNW-UHFFFAOYSA-N
    • SMILES: O=C(C(NC1C=CC(C)=CC=1[N+](=O)[O-])=O)N1CCC(CC2C=CC=CC=2)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 563
  • XLogP3: 4.4
  • Topological Polar Surface Area: 95.2

2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide Pricemore >>

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Additional information on 2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide

Compound CAS No. 941939-53-3: 2-(4-Benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide

The compound CAS No. 941939-53-3, also known as 2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and an acetamide moiety linked to a nitro-substituted aromatic ring. Recent studies have highlighted its role in drug discovery, particularly in the development of bioactive compounds with potential therapeutic applications.

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Researchers have optimized the synthetic pathway to enhance yield and purity, making it more accessible for large-scale production. The structural complexity of this compound allows for diverse interactions with biological systems, making it a valuable tool in studying molecular recognition and pharmacodynamics.

Recent advancements in computational chemistry have enabled detailed molecular modeling of 2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide. These studies reveal its potential as a ligand for various receptors, including GPCRs and kinases, which are critical targets in the treatment of diseases such as cancer and neurodegenerative disorders. The presence of the nitro group on the aromatic ring contributes to its electronic properties, enhancing its ability to interact with biological targets.

In terms of pharmacokinetics, this compound exhibits favorable absorption and distribution profiles, as demonstrated by in vitro assays. Its stability under physiological conditions is another advantageous feature, which is crucial for its potential use as an orally administered drug. Preclinical studies have shown promising results, with the compound demonstrating selectivity towards specific cellular pathways without significant off-target effects.

The application of green chemistry principles in the synthesis of this compound has also been explored. By utilizing biocatalysts and reducing the use of hazardous reagents, researchers have developed more sustainable methods for its production. This aligns with global efforts to minimize environmental impact while maintaining high standards of chemical safety and efficacy.

Furthermore, the structural versatility of CAS No. 941939-53-3 allows for extensive modification to optimize its pharmacological properties. For instance, altering the substituents on the aromatic ring or modifying the piperidine moiety can significantly influence its bioavailability and therapeutic index. Such modifications are currently being investigated in collaborative research projects worldwide.

In conclusion, 2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide represents a promising compound with wide-ranging applications in drug development and chemical research. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a key player in the pursuit of innovative therapeutic solutions.

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